molecular formula C16H24F3N3O B10941087 2-methyl-N-(4-methylcyclohexyl)-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

2-methyl-N-(4-methylcyclohexyl)-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

Cat. No.: B10941087
M. Wt: 331.38 g/mol
InChI Key: VUANDBJHLSWRHK-UHFFFAOYSA-N
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Description

2-METHYL-N~1~-(4-METHYLCYCLOHEXYL)-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N~1~-(4-METHYLCYCLOHEXYL)-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N~1~-(4-METHYLCYCLOHEXYL)-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-METHYL-N~1~-(4-METHYLCYCLOHEXYL)-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-N~1~-(4-METHYLCYCLOHEXYL)-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-N~1~-(4-METHYLCYCLOHEXYL)-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is unique due to its trifluoromethyl group and pyrazole ring, which confer specific chemical and biological properties. These features distinguish it from other similar compounds and make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C16H24F3N3O

Molecular Weight

331.38 g/mol

IUPAC Name

2-methyl-N-(4-methylcyclohexyl)-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide

InChI

InChI=1S/C16H24F3N3O/c1-10-4-6-13(7-5-10)20-15(23)11(2)9-22-12(3)8-14(21-22)16(17,18)19/h8,10-11,13H,4-7,9H2,1-3H3,(H,20,23)

InChI Key

VUANDBJHLSWRHK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C(C)CN2C(=CC(=N2)C(F)(F)F)C

Origin of Product

United States

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